(5-(4-Bromophenyl)furan-2-yl)(4-phenylpiperazin-1-yl)methanethione
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Overview
Description
(5-(4-Bromophenyl)furan-2-yl)(4-phenylpiperazin-1-yl)methanethione: is a complex organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-(4-Bromophenyl)furan-2-yl)(4-phenylpiperazin-1-yl)methanethione typically involves multiple steps:
Formation of the Furan Ring: The initial step involves the synthesis of the furan ring, which can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Bromination: The furan ring is then brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromophenyl group.
Piperazine Derivative Formation: The piperazine moiety is synthesized separately, often starting from phenylpiperazine, which can be modified through various substitution reactions.
Coupling Reaction: The final step involves coupling the brominated furan derivative with the phenylpiperazine derivative under conditions that promote the formation of the methanethione linkage. This can be achieved using reagents such as thiourea in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the bromophenyl group or the methanethione linkage, potentially yielding debrominated or reduced sulfur-containing products.
Substitution: The bromophenyl group is a site for nucleophilic substitution reactions, where the bromine atom can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like sodium azide, thiourea, or primary amines are often employed under basic conditions.
Major Products
Oxidation: Products may include furanones or other oxygenated derivatives.
Reduction: Reduced products may feature altered sulfur oxidation states or debrominated aromatic rings.
Substitution: Substituted products will vary depending on the nucleophile used, potentially yielding a wide range of functionalized derivatives.
Scientific Research Applications
Chemistry
In chemistry, (5-(4-Bromophenyl)furan-2-yl)(4-phenylpiperazin-1-yl)methanethione is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential pharmacological activities. The presence of the piperazine moiety suggests possible applications in the development of drugs targeting neurological disorders, as piperazine derivatives are known to interact with various neurotransmitter receptors.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific electronic or optical properties, given the conjugated nature of its aromatic and heterocyclic components.
Mechanism of Action
The mechanism by which (5-(4-Bromophenyl)furan-2-yl)(4-phenylpiperazin-1-yl)methanethione exerts its effects is likely related to its ability to interact with biological macromolecules. The piperazine ring can mimic the structure of neurotransmitters, allowing the compound to bind to receptor sites in the brain. Additionally, the bromophenyl and furan groups may facilitate interactions with enzymes or other proteins, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
(4-Bromophenyl)(4-phenylpiperazin-1-yl)methanone: Similar structure but lacks the furan ring.
(5-Phenylfuran-2-yl)(4-phenylpiperazin-1-yl)methanethione: Similar structure but lacks the bromine atom.
(5-(4-Bromophenyl)furan-2-yl)(4-methylpiperazin-1-yl)methanethione: Similar structure but with a methyl group on the piperazine ring.
Uniqueness
The uniqueness of (5-(4-Bromophenyl)furan-2-yl)(4-phenylpiperazin-1-yl)methanethione lies in its combination of a bromophenyl group, a furan ring, and a piperazine moiety. This combination provides a distinct set of chemical properties and potential biological activities that are not found in other similar compounds.
Properties
IUPAC Name |
[5-(4-bromophenyl)furan-2-yl]-(4-phenylpiperazin-1-yl)methanethione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19BrN2OS/c22-17-8-6-16(7-9-17)19-10-11-20(25-19)21(26)24-14-12-23(13-15-24)18-4-2-1-3-5-18/h1-11H,12-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGMXUGCOJUNDCA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=S)C3=CC=C(O3)C4=CC=C(C=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19BrN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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